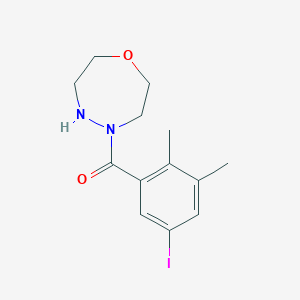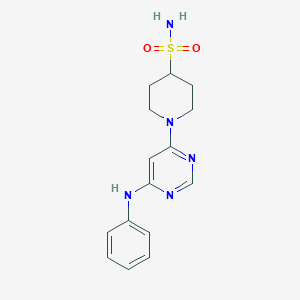
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the oxadiazepine family and has been found to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development. The compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential as an antidepressant and anxiolytic agent.
Wirkmechanismus
The exact mechanism of action of (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone is not fully understood. However, it has been suggested that the compound may act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone may reduce neuronal activity and produce its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone exhibits anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to have anxiolytic and antidepressant effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been found to reduce the frequency and severity of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone has several advantages for lab experiments. It is easy to synthesize, and the synthesis method has been optimized to achieve a high yield of the compound with high purity. The compound has also been found to exhibit promising pharmacological properties, making it a potential candidate for drug development. However, the limitations of the compound include its potential toxicity and the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone. One potential direction is to investigate the compound's potential as an antidepressant and anxiolytic agent. Another direction is to study the compound's potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to investigate its potential toxicity.
Synthesemethoden
The synthesis of (5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone involves the reaction of 5-iodo-2,3-dimethylbenzoic acid with hydrazine hydrate and acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. This method has been optimized to achieve a high yield of the compound with high purity.
Eigenschaften
IUPAC Name |
(5-iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O2/c1-9-7-11(14)8-12(10(9)2)13(17)16-4-6-18-5-3-15-16/h7-8,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZWOXQFBHGNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)N2CCOCCN2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Iodo-2,3-dimethylphenyl)-(1,4,5-oxadiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)

![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)

![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)
![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)
![[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)